- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides, 1966, , ,

Cas no 930-21-2 (azetidin-2-one)

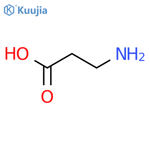

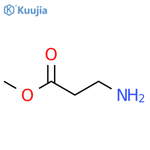

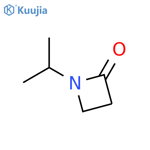

azetidin-2-one structure

Productnaam:azetidin-2-one

azetidin-2-one Chemische en fysische eigenschappen

Naam en identificatie

-

- Azetidin-2-one

- 2-Azacyclobutanone

- 2-Azetidinone

- Azetan-2-one

- 2-oxoazetidine

- 4-oxo-azetidine

- PROPIOLACTAM

- Azetidinone

- beta-Propiolactam

- beta-Lactam

- azetidine-2-one

- 2-Azetdinone

- Epitope ID:141488

- KSC257I5N

- MNFORVFSTILPAW-UHFFFAOYSA-N

- BCP28406

- STR01840

- SBB056216

- BBL100059

- STL511031

- TRA0015141

- ST2406634

- AB0027715

- W9581

- 67944-EP2

- 2-Azetidone

- 3-Aminopropanoic acid lactam

- 3-Aminopropionic acid lactam

- β-Alanine, lactam

- β-Propiolactam

- 930-21-2

- PS-9375

- MFCD00013328

- J-519610

- EN300-70816

- betaPropiolactam

- 2-azetidinone; 2-azacyclobutanone

- CHEBI:35627

- beta-Lactams

- CHEBI:327119

- DTXSID30239225

- LCZC2198

- AKOS005255094

- 2Azacyclobutanone

- CS-W011364

- Q21099588

- DTXCID50161716

- SB50691

- 2-Azetidinone, 98%

- CHEMBL344042

- azetidin-2-one

-

- MDL: MFCD00013328

- Inchi: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)

- InChI-sleutel: MNFORVFSTILPAW-UHFFFAOYSA-N

- LACHT: O=C1CCN1

Berekende eigenschappen

- Exacte massa: 71.03710

- Monoisotopische massa: 71.037113783g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 5

- Aantal draaibare bindingen: 0

- Complexiteit: 59.9

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -0.8

- Topologisch pooloppervlak: 29.1

- Aantal tautomers: 3

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 1.0347 (rough estimate)

- Smeltpunt: 74-76 °C (lit.)

- Kookpunt: 106 °C/15 mmHg(lit.)

- Brekindex: 1.4035 (estimate)

- Oplosbaarheid: chloroform: very soluble(lit.)

- PSA: 29.10000

- LogboekP: -0.16490

- Oplosbaarheid: Not determined

azetidin-2-one Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Danger

- Gevaarverklaring: H314

- Waarschuwingsverklaring: P280-P305+P351+P338-P310

- Vervoersnummer gevaarlijk materiaal:UN 3263 8/PG 2

- WGK Duitsland:3

- Code gevarencategorie: 34

- Veiligheidsinstructies: S26-S36/37/39-S45

-

Identificatie van gevaarlijk materiaal:

- Gevaarklasse:8

- Opslagvoorwaarde:2-8°C

- Verpakkingsgroep:III

- PackingGroup:Ⅱ

- Veiligheidstermijn:8

- Risicozinnen:R34

azetidin-2-one Douanegegevens

- HS-CODE:2933790090

- Douanegegevens:

China Customs Code:

2933790090Overview:

2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

azetidin-2-one Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W011364-100mg |

Azetidin-2-one |

930-21-2 | ≥99.0% | 100mg |

$67.0 | 2022-04-26 | |

| abcr | AB240775-10 g |

Azetidin-2-one, 97%; . |

930-21-2 | 97% | 10 g |

€326.90 | 2023-07-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |

Azetidin-2-one |

930-21-2 | 97% | 100mg |

¥29.0 | 2024-04-17 | |

| Enamine | EN300-70816-0.05g |

azetidin-2-one |

930-21-2 | 94% | 0.05g |

$19.0 | 2023-02-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |

azetidin-2-one |

930-21-2 | ≥97% | 100mg |

¥29.90 | 2023-09-04 | |

| Ambeed | A250783-100mg |

Azetidin-2-one |

930-21-2 | 97% | 100mg |

$6.0 | 2025-02-24 | |

| Ambeed | A250783-5g |

Azetidin-2-one |

930-21-2 | 97% | 5g |

$48.0 | 2025-02-24 | |

| Chemenu | CM200383-25g |

Azetidin-2-one |

930-21-2 | 95%+ | 25g |

$342 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |

Azetidin-2-one |

930-21-2 | 97% | 1g |

¥86.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D641496-1g |

2-Azetidinone |

930-21-2 | 95% | 1g |

$300 | 2024-06-05 |

azetidin-2-one Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C

1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C

1.4 Reagents: Water

1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C

1.4 Reagents: Water

Referentie

- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acids, Bulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide

Referentie

- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C

Referentie

- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide

Referentie

- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactams, Journal of the Chemical Society, 1992, (15), 2001-4

Synthetic Routes 10

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Sodium azide Solvents: Acetone

Referentie

- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanols, Journal of the American Chemical Society, 1969, 91(9), 2375-6

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C

Referentie

- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of Antiaromaticity, Organic Letters, 2009, 11(24), 5722-5725

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Ethanol

1.2 Reagents: Amberlite

1.2 Reagents: Amberlite

Referentie

- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactams, Canadian Journal of Chemistry, 1988, 66(2), 304-9

Synthetic Routes 14

Reactievoorwaarden

Referentie

- Synthesis, characterization and anti-microbial evaluation of azetidinone, World Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referentie

- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acids, Journal of Chemical Research, 2005, (11), 705-707

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C

1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C

1.4 Reagents: tert-Butyldimethylsilyl chloride

1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C

1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt

1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C

1.4 Reagents: tert-Butyldimethylsilyl chloride

1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C

1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt

Referentie

- Method for preparation of 2-azetidinone, China, , ,

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water

Referentie

- Ruthenium tetroxide oxidation of N-alkyllactams, Chemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63

Synthetic Routes 18

Reactievoorwaarden

Referentie

- Product class 2: cycloalkanols, Science of Synthesis, 2008, 36, 459-530

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Potassium borohydride Solvents: Water

Referentie

- A novel preparation of 4-unsubstituted β-lactams, Heterocycles, 1985, 23(2), 265-72

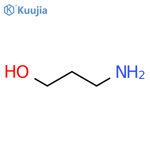

azetidin-2-one Raw materials

- 3-aminopropan-1-ol

- 1-Ethoxycyclopropanol

- 4-oxoazetidin-2-yl acetate

- Cyclopropanone

- 2-Azetidinone, 1-(1-methylethyl)-

- 1-(4-methylphenyl)sulfonylazetidin-2-one

- 2-Azetidinone, 4-(phenylthio)-, (R)-

- β-Alanine

- Methyl 3-aminopropanoate

- Chlorosulfonyl isocyanate

- Ethyl 3-aminopropanoate

azetidin-2-one Preparation Products

azetidin-2-one Gerelateerde literatuur

-

1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756

-

Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843

-

Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581

-

4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663

-

Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische zuren en afgeleiden Carboxamiden en afgeleiden Cyclische carboximidezuren

- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische zuren en afgeleiden Carboxamiden en afgeleiden Carboximidenzuren Cyclische carboximidezuren

930-21-2 (azetidin-2-one) Gerelateerde producten

- 1093649-60-5(3-(2-Methylphenyl)isoxazole)

- 2613385-11-6(acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate)

- 2172138-99-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2640877-46-7(N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine)

- 2640843-19-0(4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole)

- 1566342-19-5(3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-one)

- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)

- 1909317-16-3(tert-butyl 4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate)

- 2172600-07-4(ethyl 3-amino-7,7-dimethyl-1-oxaspiro4.4nonane-4-carboxylate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:930-21-2)azetidin-2-one

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):213.0